molecular formula C14H14N2O3S2 B14817406 N-[(4-{[(E)-(5-methylthiophen-2-yl)methylidene]amino}phenyl)sulfonyl]acetamide

N-[(4-{[(E)-(5-methylthiophen-2-yl)methylidene]amino}phenyl)sulfonyl]acetamide

Cat. No.: B14817406
M. Wt: 322.4 g/mol
InChI Key: GBPGZHPCMUXHDC-UHFFFAOYSA-N
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Description

N-[(4-{[(5-methyl-2-thienyl)methylene]amino}phenyl)sulfonyl]acetamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonyl group attached to an acetamide moiety, along with a thienyl group and a phenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

Molecular Formula

C14H14N2O3S2

Molecular Weight

322.4 g/mol

IUPAC Name

N-[4-[(5-methylthiophen-2-yl)methylideneamino]phenyl]sulfonylacetamide

InChI

InChI=1S/C14H14N2O3S2/c1-10-3-6-13(20-10)9-15-12-4-7-14(8-5-12)21(18,19)16-11(2)17/h3-9H,1-2H3,(H,16,17)

InChI Key

GBPGZHPCMUXHDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C=NC2=CC=C(C=C2)S(=O)(=O)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-{[(5-methyl-2-thienyl)methylene]amino}phenyl)sulfonyl]acetamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the thienylmethylene intermediate: This step involves the reaction of 5-methyl-2-thiophene with a suitable aldehyde to form the thienylmethylene intermediate.

    Coupling with 4-aminophenylsulfonyl chloride: The intermediate is then reacted with 4-aminophenylsulfonyl chloride under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in the industrial synthesis include solvents like dichloromethane, bases like sodium hydroxide, and catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[(4-{[(5-methyl-2-thienyl)methylene]amino}phenyl)sulfonyl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the sulfonyl group, to form sulfinamides.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfinamides.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

N-[(4-{[(5-methyl-2-thienyl)methylene]amino}phenyl)sulfonyl]acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections and inflammatory diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(4-{[(5-methyl-2-thienyl)methylene]amino}phenyl)sulfonyl]acetamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: Another sulfonamide with a simpler structure.

    Sulfamethoxazole: A sulfonamide antibiotic with a similar sulfonyl group.

    Thiophene derivatives: Compounds containing the thiophene ring, similar to the thienyl group in the title compound.

Uniqueness

N-[(4-{[(5-methyl-2-thienyl)methylene]amino}phenyl)sulfonyl]acetamide is unique due to the combination of its thienyl, phenyl, and sulfonyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other sulfonamides and thiophene derivatives.

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